Sulopenem sodium

Oral bioavailability Step-down therapy PK/PD optimization

Sulopenem sodium is the only penem/carbapenem-class agent enabling IV-to-oral step-down without switching antimicrobial classes—critical for antimicrobial stewardship programs targeting ESBL-producing or MDR Enterobacterales. It demonstrates superior β-lactamase stability (Vmax/Km ratio consistently lower than cefotiam across all tested enzymes), distinguishing it from faropenem. Unlike exclusively parenteral meropenem, imipenem, or ertapenem, its oral prodrug (sulopenem etzadroxil/probenecid, FDA-approved 2024) maintains consistent MIC coverage (99.2% inhibition at ≤1 mg/L) while facilitating earlier discharge. Active against ciprofloxacin-non-susceptible isolates (MIC50/90: 0.03–0.06/0.12–0.5 mg/L). For research use only.

Molecular Formula C12H14NNaO5S3
Molecular Weight 371.4 g/mol
CAS No. 112294-81-2
Cat. No. B12388092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulopenem sodium
CAS112294-81-2
Molecular FormulaC12H14NNaO5S3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+]
InChIInChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1
InChIKeyMRHMJKHFABHUKB-LQUSNCHHSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulopenem Sodium (CAS 112294-81-2): Penem Antibiotic Procurement Baseline and Core Characteristics


Sulopenem sodium (CP-70429 sodium) is a synthetic penem β-lactam antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, excluding Pseudomonas aeruginosa and Stenotrophomonas maltophilia . The compound functions by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and is available in both intravenous and oral formulations (via the ester prodrug sulopenem etzadroxil), a formulation flexibility not shared by most β-lactam antibiotics of comparable spectrum [1]. Sulopenem is being developed for the treatment of urinary tract infections and intra-abdominal infections, with recent FDA approval for uncomplicated urinary tract infection in adult women [2].

Sulopenem Sodium Differentiation: Why Generic Substitution with Other Penems or β-Lactams Is Not Equivalent


Sulopenem sodium cannot be considered interchangeable with other penems (e.g., faropenem) or carbapenems (e.g., ertapenem, meropenem) due to substantiated differences in oral bioavailability strategy, β-lactamase stability profile, and spectrum of activity against multidrug-resistant Enterobacterales. Unlike faropenem, which has limited stability against certain β-lactamases, sulopenem demonstrates a Vmax/Km ratio consistently lower than that of cefotiam across all tested β-lactamases, indicating superior resistance to enzymatic hydrolysis [1]. Furthermore, sulopenem's prodrug formulation (sulopenem etzadroxil) combined with probenecid co-administration enables oral step-down therapy—a route of administration not available for meropenem, imipenem, or doripenem, which are exclusively parenteral agents [2]. These specific pharmacological and formulation-based distinctions preclude generic substitution in both research and clinical procurement contexts.

Sulopenem Sodium Comparator Evidence: Quantifiable Differentiation Against Ertapenem, Meropenem, Amoxicillin/Clavulanate, and Ciprofloxacin


Sulopenem Dual IV/Oral Formulation vs. Carbapenems: Enabling Step-Down Therapy Not Possible with Meropenem or Imipenem

Sulopenem is distinguished from all marketed carbapenems (meropenem, imipenem, ertapenem, doripenem) by the availability of an oral prodrug formulation (sulopenem etzadroxil) that enables transition from intravenous to oral therapy without changing the active antimicrobial agent. This formulation capability is unique within the penem/carbapenem class [1]. The oral prodrug achieves a mean sulopenem plasma AUC of 3.87 µg·h/mL following a single 500 mg dose; co-administration with 500 mg probenecid increases this AUC by 28% to 4.96 µg·h/mL and extends T>MIC (0.5 µg/mL) from 2.8 hours to 3.6 hours [2]. In contrast, meropenem and imipenem are exclusively parenteral agents with no oral formulation option, requiring patients to either remain hospitalized for IV therapy or switch to a different oral antibiotic class when step-down is indicated [1].

Oral bioavailability Step-down therapy PK/PD optimization

Sulopenem MIC Activity Against ESBL-Producing Enterobacterales: Comparable to Ertapenem and Meropenem

Sulopenem demonstrates potent in vitro antimicrobial activity against Enterobacterales isolates regardless of infection type, with an MIC50/90 of 0.03/0.25 mg/L and 99.2% of 1,647 isolates inhibited at ≤1 mg/L [1]. Against ESBL-phenotype Escherichia coli, sulopenem achieves MIC50/90 of 0.03/0.06 mg/L, while against ESBL-phenotype Klebsiella pneumoniae, MIC50/90 is 0.06/1 mg/L [1]. This activity is conserved against ciprofloxacin-non-susceptible, nitrofurantoin-non-susceptible, and trimethoprim/sulfamethoxazole-non-susceptible subsets (MIC50/90 range: 0.03–0.06/0.12–0.5 mg/L) [1]. A review of comparative studies notes that sulopenem activity against ESBL-producing, CTX-M-producing, and MDR Escherichia coli is nearly identical to ertapenem and meropenem, and greater than imipenem [2].

ESBL MDR MIC50/90

Sulopenem Clinical Efficacy vs. Amoxicillin/Clavulanate in Uncomplicated UTI: Phase 3 Noninferiority Demonstration

In a double-blind, randomized, controlled, noninferiority trial (REASSURE) of 2,222 women with uncomplicated urinary tract infection, 5 days of oral sulopenem etzadroxil/probenecid was compared to amoxicillin/clavulanate. In the microbiologic-modified intent-to-treat population, overall success (combined clinical cure and microbiologic eradication by day 12) occurred in 60.9% (318/522) of sulopenem-treated participants versus 55.6% (260/468) of amoxicillin/clavulanate-treated participants (difference 5.4 percentage points; 95% CI: -0.8 to 11.5), meeting the prespecified noninferiority criterion [1]. In the primary population with baseline uropathogens susceptible to amoxicillin/clavulanate, success rates were 61.7% (296/480) for sulopenem versus 55.0% (243/442) for the comparator (difference 6.7 percentage points; 95% CI: 0.3 to 13.0) [1]. Treatment-emergent adverse events occurred more frequently with sulopenem, including diarrhea (8.1% vs. 4.1%) and nausea (4.3% vs. 2.9%) [1].

uUTI Phase 3 trial Clinical cure

Sulopenem IV-to-Oral Regimen vs. Ertapenem in Complicated Intra-Abdominal Infection: Clinical Response and Safety Profile

In a Phase 3 randomized trial comparing IV sulopenem followed by oral sulopenem etzadroxil/probenecid to IV ertapenem followed by oral step-down therapy (ciprofloxacin/metronidazole or amoxicillin-clavulanate) in adults with complicated intra-abdominal infection, clinical success rates at Day 28 in the micro-MITT population were 81.9% (204/249) for sulopenem and 87.9% (233/265) for ertapenem (treatment difference -6.0%; 95% CI: -12.2 to 0.2) [1]. The lower bound of the CI (-12.2) fell below the prespecified noninferiority margin of -10.0, meaning sulopenem did not meet the formal noninferiority criterion in this population [1]. Treatment-emergent adverse events were comparable between groups (26.0% vs. 23.4%), with most events mild to moderate in severity; serious adverse events occurred in 7.5% of sulopenem patients versus 3.6% of ertapenem patients [1]. Notably, the oral sulopenem formulation allowed patients with resistant pathogens to step down from IV therapy while maintaining the same antimicrobial class [1].

cIAI Step-down therapy Clinical success

Sulopenem β-Lactamase Stability vs. Cefotiam: Superior Resistance to Enzymatic Hydrolysis Across Multiple β-Lactamases

Sulopenem demonstrates superior stability against hydrolysis by various β-lactamases produced by Gram-negative bacteria compared to other tested antibiotics [1]. Quantitative enzymatic analysis shows that the Vmax/Km values of sulopenem were smaller than those of cefotiam for all tested β-lactamases, reflecting a reduced catalytic efficiency of enzyme action on the sulopenem molecule [1]. This enhanced β-lactamase stability is corroborated by the compound's inactivity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia—organisms that harbor β-lactamases capable of hydrolyzing sulopenem—but strong activity against ESBL-producing Enterobacterales where other β-lactams fail [2]. Against anaerobes, sulopenem was not hydrolyzed by oxyiminocephalosporinase type 1 produced by Bacteroides fragilis, with stability comparable to imipenem [3].

β-lactamase stability Vmax/Km Enzymatic hydrolysis

Sulopenem Sodium Optimal Procurement Scenarios: Where Quantitative Differentiation Drives Selection


Oral Step-Down Therapy Following IV Carbapenem Treatment in MDR Infections

Procurement scenario: Institutions seeking to implement IV-to-oral antimicrobial stewardship programs for patients with infections caused by ESBL-producing or multidrug-resistant Enterobacterales. Sulopenem is the only penem/carbapenem-class agent with both IV and oral formulations, enabling step-down from IV sulopenem to oral sulopenem etzadroxil/probenecid without switching antimicrobial classes [1]. This maintains consistent coverage against resistant pathogens (MIC50/90 of 0.03/0.25 mg/L against Enterobacterales, with 99.2% inhibition at ≤1 mg/L) [2] while facilitating earlier hospital discharge—a benefit not achievable with meropenem, imipenem, or ertapenem, which require either continued IV therapy or transition to a different oral antibiotic with potentially inferior spectrum or resistance profile [1].

Treatment of Fluoroquinolone-Resistant Uncomplicated Urinary Tract Infection

Procurement scenario: Community or outpatient settings with documented high rates of ciprofloxacin-resistant uUTI. Phase 3 clinical trial data demonstrate sulopenem/probenecid noninferiority to amoxicillin/clavulanate, with overall success rates of 60.9% vs. 55.6% (difference +5.4 percentage points; 95% CI: -0.8 to 11.5) [3]. Sulopenem retains activity against ciprofloxacin-non-susceptible Enterobacterales isolates (MIC50/90 of 0.03-0.06/0.12-0.5 mg/L) [2]. This positions oral sulopenem as a targeted procurement option for regions where fluoroquinolone resistance exceeds 20%, the threshold at which IDSA guidelines recommend alternative empiric therapy for uUTI [3].

Antimicrobial Research Involving β-Lactamase Stability Comparisons

Procurement scenario: Academic or industry research laboratories conducting comparative β-lactamase stability studies or developing novel β-lactamase inhibitors. Sulopenem's documented Vmax/Km ratio consistently smaller than that of cefotiam across all tested β-lactamases provides a well-characterized benchmark for enzymatic hydrolysis studies [4]. The compound's dual resistance profile—stable against oxyiminocephalosporinases (comparable to imipenem) but hydrolyzed by metallo-β-lactamases—offers a valuable tool compound for probing β-lactamase substrate specificity and for validating in vitro susceptibility testing methods against ESBL- and carbapenemase-producing clinical isolates [5].

IV-to-Oral Switch Therapy in Complicated Intra-Abdominal Infection Protocols

Procurement scenario: Hospital formulary consideration for complicated intra-abdominal infection (cIAI) treatment pathways where oral step-down options are limited. The Phase 3 cIAI trial provides direct head-to-head data: clinical success 81.9% (204/249) for IV-to-oral sulopenem vs. 87.9% (233/265) for IV-to-oral ertapenem (difference -6.0%; 95% CI: -12.2 to 0.2) [6]. While formal noninferiority was not met in the micro-MITT population, the availability of an oral formulation of the same active agent allows step-down therapy in patients infected with resistant pathogens where oral alternatives (e.g., ciprofloxacin/metronidazole or amoxicillin-clavulanate) may be contraindicated due to resistance or allergy [6]. Procurement for institutions with high rates of fluoroquinolone-resistant Bacteroides fragilis may favor sulopenem over ertapenem-based regimens that rely on ciprofloxacin for oral step-down.

Technical Documentation Hub

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